One-Step Synthesis in Quantitative Yield: Operational Advantage Over Multi-Step Routes for Non-Fluorinated Analogs
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide can be synthesized in a single step in quantitative yield using adapted Vilsmeier conditions, with full spectroscopic characterization including ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, the non-fluorinated analog 3,5-dimethylbenzenesulfonamide (CAS 65625-49-2) typically requires multi-step synthetic sequences involving sulfonyl chloride intermediate generation followed by amination, with reported yields varying but generally below quantitative recovery [2].
| Evidence Dimension | Synthetic yield and step count |
|---|---|
| Target Compound Data | Quantitative yield in 1 step |
| Comparator Or Baseline | 3,5-Dimethylbenzenesulfonamide: multi-step synthesis, typical yields < quantitative |
| Quantified Difference | Reduction from multi-step to 1-step; yield improvement to quantitative |
| Conditions | Adapted Vilsmeier conditions (target compound); sulfonyl chloride amination route (comparator) |
Why This Matters
Single-step quantitative synthesis reduces production cost and time, directly impacting procurement economics for gram-scale and larger research supply requirements.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-Step Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in Quantitative Yield under Adapted Vilsmeier Conditions. Molbank. 2023;(2):M1654. View Source
- [2] PubChem. 3,5-Dimethylbenzenesulfonamide (CID 4339535). CAS 65625-49-2. Synthesis: typically via sulfonyl chloride intermediate. View Source
